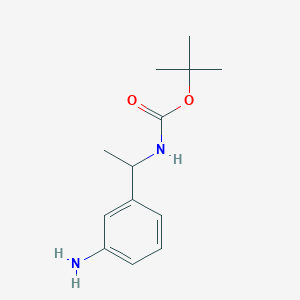

tert-Butyl (1-(3-aminophenyl)ethyl)carbamate

Description

tert-Butyl (1-(3-aminophenyl)ethyl)carbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to an ethyl chain that is further linked to a 3-aminophenyl aromatic ring. Carbamates of this type are widely used as intermediates in pharmaceutical synthesis, agrochemical development, and material science due to their stability, ease of functionalization, and compatibility with diverse reaction conditions . For instance, (S)-tert-Butyl (1-(3-hydroxyphenyl)ethyl)carbamate (CAS 266369-42-0) shares a nearly identical backbone but substitutes the amino group with a hydroxyl group . Similarly, tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1) introduces a methyl substituent on the phenyl ring, enhancing steric and electronic properties .

Properties

IUPAC Name |

tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEKBDHFLADZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587632 | |

| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180079-59-8 | |

| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

tert-Butyl (1-(3-aminophenyl)ethyl)carbamate, also known as tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate, is a compound with significant potential in biological research and pharmaceutical applications. Its structure includes a tert-butyl group, an aminophenyl moiety, and a carbamate functional group, which contribute to its unique chemical properties and biological activities.

- Molecular Formula : C13H20N2O2

- Molecular Weight : 236.32 g/mol

- CAS Number : 2241107-77-5

The presence of the tert-butyl group provides steric hindrance, influencing the compound's binding affinity and reactivity. The aminophenyl group is capable of forming hydrogen bonds and engaging in π-π interactions, while the carbamate can undergo hydrolysis under physiological conditions, releasing active intermediates .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may act as a precursor for synthesizing bioactive molecules and potential pharmaceuticals. Its mechanism includes:

- Hydrogen Bonding : The aminophenyl group can participate in hydrogen bonding with target proteins.

- Steric Effects : The bulky tert-butyl group may influence the accessibility of the compound to its targets.

- Hydrolysis : The carbamate group can hydrolyze, leading to the release of reactive species that may exert biological effects .

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development:

1. Antiviral Activity

A study on peptidomimetic compounds demonstrated that modifications similar to those found in this compound could enhance inhibitory activity against viral proteases, such as SARS-CoV 3CL protease. This suggests potential applications in antiviral drug design .

2. Neuroprotective Effects

Research has indicated that compounds with structural similarities to this compound may possess neuroprotective properties. For instance, studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage .

3. Pharmaceutical Research

As an N-Boc protected amine, this compound is utilized in various synthetic routes for developing pharmaceutical agents. The stability provided by the Boc protection enhances reactivity in synthetic applications, making it valuable in organic chemistry and drug development .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds or derivatives:

Scientific Research Applications

Synthetic Applications

Protecting Group in Organic Synthesis

One of the primary applications of tert-Butyl (1-(3-aminophenyl)ethyl)carbamate is its role as a protecting group for amines during peptide synthesis. This is crucial in preventing unwanted reactions at the amine site, thereby enhancing the yield and purity of the desired products. The stability and ease of removal of this protecting group make it a favored choice among chemists .

Biological Applications

Pharmaceutical Research

In medicinal chemistry, this compound is instrumental in synthesizing drug candidates that require amine protection during their development. Its ability to stabilize reactive intermediates facilitates the creation of complex pharmaceuticals .

Enzyme Inhibition Studies

Research indicates that this compound may act as a reversible inhibitor for certain proteases, which are vital in various physiological processes and disease mechanisms, including cancer and viral infections. Studies have shown that related compounds display significant inhibitory activity against SARS-CoV proteases, suggesting potential therapeutic applications .

Synthesis of Novel Compounds

A study conducted on a series of new tert-butyl 2-(substituted benzamido) phenylcarbamates demonstrated promising anti-inflammatory activities. These compounds were synthesized from tert-butyl 2-amino phenylcarbamate through condensation reactions, showing inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

Neuroprotective Studies

Research exploring the neuroprotective effects of aromatic carbamates indicated that derivatives similar to this compound exhibited varying degrees of activity against neurodegenerative conditions. The findings suggest that structural modifications can enhance biological efficacy, paving the way for future drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl (1-(3-aminophenyl)ethyl)carbamate with structurally related carbamates, highlighting differences in substituents, molecular properties, and applications.

Key Structural and Functional Differences:

Substituent Effects: Amino vs. Hydroxy Groups: The 3-aminophenyl group in the target compound offers nucleophilic reactivity for conjugation, while the hydroxyl variant (CAS 266369-42-0) is more polar and prone to oxidation . Halogenation: Bromo and chloro derivatives (e.g., CAS 477312-85-9, 939760-49-3) exhibit enhanced electrophilicity, making them suitable for catalytic cross-coupling reactions .

Synthetic Methods: Microwave-assisted synthesis with palladium catalysts (e.g., Pd(dba)₂) is common for analogous compounds, achieving yields up to 56.6% under optimized conditions . Purity varies significantly: tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate is reported at 95% purity , while tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (CAS 26) shows only 63% purity due to steric challenges .

The hydroxy analog (CAS 266369-42-0) is non-mutagenic in Salmonella typhimurium assays, but ethyl N-hydroxycarbamate exhibits weak mutagenicity (~2–3 revertants/µmol) .

Preparation Methods

Direct Boc Protection of 1-(3-Aminophenyl)ethylamine

The most straightforward method involves reacting 1-(3-aminophenyl)ethylamine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). This one-step procedure is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Procedure:

-

Dissolve 1-(3-aminophenyl)ethylamine (1.0 equiv) in DCM.

-

Add TEA (1.2 equiv) dropwise under nitrogen.

-

Introduce Boc-Cl (1.1 equiv) slowly to avoid exothermic side reactions.

-

Stir for 4–6 hours at room temperature.

-

Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Key Considerations:

Reduction of Nitro Precursors Followed by Boc Protection

When the primary amine is sensitive or unavailable, a nitro precursor (e.g., 1-(3-nitrophenyl)ethylamine) is reduced to the amine before protection.

Procedure:

-

Suspend 1-(3-nitrophenyl)ethylamine (1.0 equiv) in methanol.

-

Add FeCl₃ (1.0 equiv) and hydrazine hydrate (N₂H₄·H₂O, 5 mL per mmol substrate).

-

Reflux for 3 hours under N₂.

-

Filter and concentrate the mixture, then basify with NaHCO₃.

-

Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Protect the resulting amine via the Boc-Cl method described above.

Yield: 60–70% after reduction and protection.

Advantages:

-

Avoids handling unstable primary amines directly.

-

Compatible with substrates containing acid-sensitive groups.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Hydrogenation

For nitro reductions, catalytic hydrogenation offers a cleaner alternative to FeCl₃/N₂H₄:

Procedure:

-

Dissolve 1-(3-nitrophenyl)ethylamine (1.0 equiv) in ethanol.

-

Add 10% Pd/C (0.1 equiv by weight).

-

Apply H₂ gas (1 atm) and stir for 12 hours at 25°C.

-

Filter through Celite and concentrate.

Yield: 85–90% for reduction; 80–85% overall after protection.

Comparison of Reduction Methods:

Catalytic hydrogenation outperforms FeCl₃ in yield and purity but requires specialized equipment.

Chiral Synthesis of Enantiomerically Pure Derivatives

The R-enantiomer (tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate) is synthesized using chiral auxiliaries or resolution techniques:

Chiral Pool Synthesis

Starting from (R)-1-phenylethylamine, the nitro group is introduced via electrophilic aromatic substitution, followed by reduction and Boc protection.

Kinetic Resolution

Racemic 1-(3-aminophenyl)ethylamine is treated with a chiral acylase enzyme, selectively deprotecting one enantiomer. The resolved amine is then Boc-protected.

Yield: 40–50% per cycle, requiring iterative resolutions for >99% ee.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Continuous Flow Reactors: Boc protection is performed in flow systems to enhance heat dissipation and reduce reaction time (2 hours vs. 6 hours batchwise).

-

Solvent Recycling: THF is recovered via distillation, reducing waste.

-

Quality Control: In-line HPLC monitors reaction progress, ensuring >98% purity.

Analytical Characterization

Critical data for validating synthesis:

NMR Spectroscopy

Mass Spectrometry

Challenges and Optimization Strategies

Byproduct Formation

Q & A

Q. What are the common synthetic routes for tert-Butyl (1-(3-aminophenyl)ethyl)carbamate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via carbamate protection of a primary amine. A widely used approach involves:

- Step 1 : Reacting 3-aminophenethylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or NaHCO₃).

- Step 2 : Optimizing stoichiometry (1:1.2 molar ratio of amine to Boc anhydride) and temperature (0–25°C) to minimize side reactions.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Key Considerations : Excess Boc anhydride improves yield, but prolonged reaction times may lead to overprotection. Monitoring by TLC or LC-MS is critical .

Q. Table 1: Representative Synthetic Conditions

| Method | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Boc Protection | THF | Et₃N | 0 → 25 | 85 | 95 | |

| Boc Protection | DCM | NaHCO₃ | 25 | 78 | 92 |

Q. What spectroscopic and chromatographic techniques are used for characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms Boc group integration (tert-butyl singlet at ~1.4 ppm) and aromatic proton signals (6.5–7.5 ppm for the 3-aminophenyl group).

- LC-MS : Validates molecular ion peak ([M+H]⁺ expected at m/z 265.2 for C₁₃H₂₀N₂O₂).

- HPLC : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.

- FT-IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation of dust; employ local exhaust ventilation.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Monitor for discoloration (degradation indicator).

- Spill Management : Absorb with inert material (e.g., vermiculite), then dispose as hazardous waste .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of chiral derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-3-aminophenethylamine) or chiral catalysts (e.g., organocatalysts in asymmetric Mannich reactions).

- Solvent Effects : Polar solvents (e.g., DMF) enhance stereochemical outcomes by stabilizing transition states.

- Case Study : A reported asymmetric Mannich reaction achieved 92% ee using a proline-derived catalyst in THF at -20°C .

Q. How does the steric bulk of the tert-butyl group influence reaction pathways in downstream modifications?

- Methodological Answer :

- Protection/Deprotection : The Boc group is stable under basic conditions but cleaved by TFA or HCl in dioxane. Steric hindrance slows nucleophilic attacks, enabling selective deprotection in multistep syntheses.

- Cross-Coupling Reactions : The tert-butyl group may suppress undesired β-hydride elimination in Heck or Suzuki couplings by stabilizing intermediates .

Q. How can contradictions in reported stability data (e.g., hydrolysis rates) be resolved?

- Methodological Answer :

- Controlled Studies : Replicate experiments under standardized conditions (pH, temp, solvent). For example:

- Hydrolysis in buffered solutions (pH 2–12) at 37°C, monitored by HPLC.

- Data Reconciliation : Discrepancies often arise from impurities (e.g., residual acid) or measurement techniques. Use high-purity reagents and calibrate instruments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.